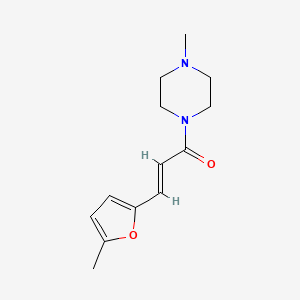![molecular formula C19H9Cl2F3N4O B14926937 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one](/img/structure/B14926937.png)
2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with dichlorophenyl and trifluoromethyl groups, enhancing its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting 3,4-dichlorobenzaldehyde with trifluoromethyl ketone in the presence of a base to form the intermediate chalcone. The chalcone is then cyclized using guanidine to form the pyrimidine ring.
Formation of the phthalazinone core: The pyrimidine intermediate is then reacted with phthalic anhydride in the presence of a dehydrating agent to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学研究应用
2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory pathways.
相似化合物的比较
Similar Compounds
2-[4-(3,4-Dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone: shares similarities with other heterocyclic compounds containing pyrimidine and phthalazinone cores.
N-((1E)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene)methanamine: Another compound with a dichlorophenyl group and similar biological activity.
Uniqueness
- The presence of both dichlorophenyl and trifluoromethyl groups in 2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1(2H)-phthalazinone enhances its chemical reactivity and biological activity, making it a unique compound with diverse applications in research and industry.
属性
分子式 |
C19H9Cl2F3N4O |
|---|---|
分子量 |
437.2 g/mol |
IUPAC 名称 |
2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1-one |
InChI |
InChI=1S/C19H9Cl2F3N4O/c20-13-6-5-10(7-14(13)21)15-8-16(19(22,23)24)27-18(26-15)28-17(29)12-4-2-1-3-11(12)9-25-28/h1-9H |
InChI 键 |
DIVUKAFYLPXHNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926854.png)
![N-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14926859.png)

![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
![4-{3-[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14926874.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14926886.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14926890.png)
![6-cyclopropyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926901.png)
![3,6-dicyclopropyl-N-hexyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926905.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14926911.png)
![(2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one](/img/structure/B14926912.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926923.png)
![Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B14926925.png)
![methyl 5-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]furan-2-carboxylate](/img/structure/B14926944.png)
